2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid
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Overview
Description
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6-position and a propanoic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 2-(6-Hydroxy-1-methylnaphthalen-2-yl)propanoic acid.
Reduction: 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its anti-inflammatory properties and potential use in treating conditions like arthritis.
Biological Research: The compound is used to investigate the mechanisms of inflammation and pain at the molecular level.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Naproxen: Another naphthalene derivative with similar anti-inflammatory properties.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Ketoprofen: Another NSAID with structural similarities and comparable therapeutic effects.
Uniqueness
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs.
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-(6-methoxy-1-methylnaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C15H16O3/c1-9-13(10(2)15(16)17)6-4-11-8-12(18-3)5-7-14(9)11/h4-8,10H,1-3H3,(H,16,17) |
InChI Key |
ULXOHJISFLPYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=C2)OC)C(C)C(=O)O |
Origin of Product |
United States |
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